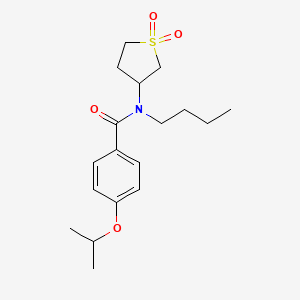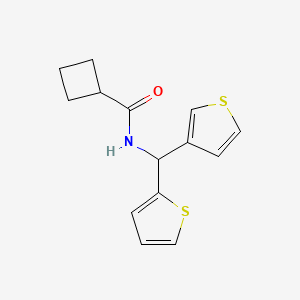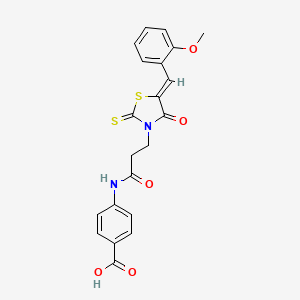
1-(4-Bromophenyl)butylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)butylhydrazine, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential therapeutic effects on age-related cognitive decline and Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of 1-(4-Bromophenyl)butylhydrazine is not fully understood. However, studies have suggested that 1-(4-Bromophenyl)butylhydrazine may exert its neuroprotective effects by activating the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response. 1-(4-Bromophenyl)butylhydrazine has also been shown to modulate the expression of genes involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 1-(4-Bromophenyl)butylhydrazine has been shown to have other beneficial effects on the body. Studies have demonstrated that 1-(4-Bromophenyl)butylhydrazine can improve mitochondrial function, increase insulin sensitivity, and reduce body weight and fat mass in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Bromophenyl)butylhydrazine in lab experiments is its ability to cross the blood-brain barrier, allowing it to directly target the brain. 1-(4-Bromophenyl)butylhydrazine has also been shown to have a low toxicity profile, making it a promising candidate for further preclinical and clinical studies. However, one limitation of using 1-(4-Bromophenyl)butylhydrazine is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on 1-(4-Bromophenyl)butylhydrazine. One area of interest is the potential use of 1-(4-Bromophenyl)butylhydrazine in combination with other compounds for the treatment of Alzheimer's disease. Another direction is to investigate the long-term effects of 1-(4-Bromophenyl)butylhydrazine on cognitive function and aging. Additionally, studies could explore the effects of 1-(4-Bromophenyl)butylhydrazine on other neurological disorders, such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, 1-(4-Bromophenyl)butylhydrazine is a promising compound with potential therapeutic effects on age-related cognitive decline and Alzheimer's disease. Its ability to cross the blood-brain barrier and low toxicity profile make it a promising candidate for further preclinical and clinical studies. Further research is needed to fully understand the mechanism of action and long-term effects of 1-(4-Bromophenyl)butylhydrazine, as well as its potential use in combination with other compounds for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(4-Bromophenyl)butylhydrazine involves the reaction of 4-bromobenzaldehyde and 4-pentenal in the presence of hydrazine hydrate. The resulting product is then purified through recrystallization to obtain a white powder with a melting point of 113-115°C.
Applications De Recherche Scientifique
1-(4-Bromophenyl)butylhydrazine has been extensively studied for its potential therapeutic effects on age-related cognitive decline and Alzheimer's disease. In vitro studies have shown that 1-(4-Bromophenyl)butylhydrazine can increase the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are essential for the growth and survival of neurons. 1-(4-Bromophenyl)butylhydrazine has also been shown to reduce oxidative stress and inflammation in the brain, both of which are implicated in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-bromophenyl)butylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-10(13-12)8-4-6-9(11)7-5-8/h4-7,10,13H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWHWFRUUHAOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Br)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53402306 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2952807.png)
![ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2952808.png)
![1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2952809.png)
![N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2952811.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2952816.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide](/img/structure/B2952818.png)


![2-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide](/img/structure/B2952821.png)


![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2952824.png)
![4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2952827.png)